molecular formula C13H21NO B562574 3-(4-Amino-3,5-diethylphenyl)propan-1-OL CAS No. 1076198-78-1

3-(4-Amino-3,5-diethylphenyl)propan-1-OL

Cat. No.: B562574
CAS No.: 1076198-78-1
M. Wt: 207.317
InChI Key: JEAUOADZGGZCFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-diethylphenyl)propan-1-OL typically involves the reaction of 4-amino-3,5-diethylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-diethylphenyl)propan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-(4-Amino-3,5-diethylphenyl)propan-1-OL is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for 3-(4-Amino-3,5-diethylphenyl)propan-1-OL is not well-documented. its effects are likely mediated through interactions with proteins and enzymes, given its use in proteomics research. The amino and alcohol functional groups may facilitate binding to specific molecular targets, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3,5-diethylphenyl)propan-1-OL is unique due to its specific combination of amino and ethyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(4-amino-3,5-diethylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-11-8-10(6-5-7-15)9-12(4-2)13(11)14/h8-9,15H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAUOADZGGZCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652430
Record name 3-(4-Amino-3,5-diethylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-78-1
Record name 3-(4-Amino-3,5-diethylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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